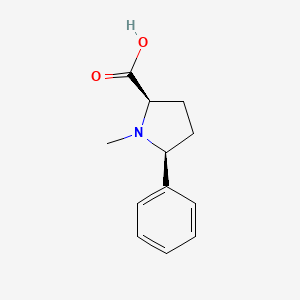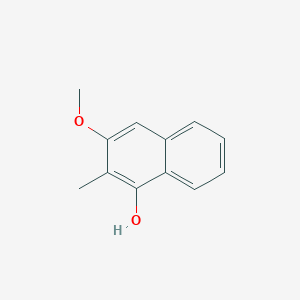
3-Methoxy-2-methylnaphthalen-1-ol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-メトキシ-2-メチルナフタレン-1-オールは、分子式C12H12O2、分子量188.22 g/molの有機化合物です ナフタレンの誘導体であり、ナフタレン環の3位にメトキシ基、2位にメチル基、1位にヒドロキシル基を有することを特徴としています。
2. 製法
合成経路と反応条件: 3-メトキシ-2-メチルナフタレン-1-オールの合成は、通常、3-ヒドロキシ-2-メチルナフタレンのメチル化によって行われます。これは、3-ヒドロキシ-2-メチルナフタレンを、炭酸カリウムなどの塩基の存在下でヨウ化メチルと反応させることで達成できます。 反応は、ジメチルホルムアミド(DMF)などの非プロトン性溶媒中で還流条件下で行われます .
工業的製造方法: 3-メトキシ-2-メチルナフタレン-1-オールの工業的製造方法には、同様の合成経路が採用されますが、より大規模に行われます。連続フロー反応器の使用と反応条件の最適化により、化合物の収率と純度を向上させることができます。また、再結晶やクロマトグラフィーなどの精製技術を用いて、所望の生成物を得ます。
3. 化学反応解析
反応の種類: 3-メトキシ-2-メチルナフタレン-1-オールは、以下を含むさまざまな化学反応を起こします。
酸化: ヒドロキシル基を酸化して、ケトンまたはアルデヒド誘導体を形成できます。
還元: 化合物を還元して、ジヒドロ誘導体を形成できます。
一般的な試薬と条件:
酸化: 一般的な酸化剤には、過マンガン酸カリウム(KMnO4)や三酸化クロム(CrO3)などがあります。
還元: 水素化ホウ素ナトリウム(NaBH4)や水素化アルミニウムリチウム(LiAlH4)などの還元剤が使用されます。
主要な生成物:
酸化: 3-メトキシ-2-メチルナフタレン-1-オンの生成。
還元: 3-メトキシ-2-メチルナフタレン-1-オールジヒドロ誘導体の生成。
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Methoxy-2-methylnaphthalen-1-ol typically involves the methylation of 3-hydroxy-2-methylnaphthalene. This can be achieved through the reaction of 3-hydroxy-2-methylnaphthalene with methyl iodide in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) under reflux conditions .
Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product.
化学反応の分析
Types of Reactions: 3-Methoxy-2-methylnaphthalen-1-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde derivative.
Reduction: The compound can be reduced to form a dihydro derivative.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) can be used for halogenation or nitration reactions, respectively.
Major Products Formed:
Oxidation: Formation of 3-methoxy-2-methylnaphthalen-1-one.
Reduction: Formation of this compound dihydro derivative.
Substitution: Formation of various halogenated or nitrated derivatives.
科学的研究の応用
3-メトキシ-2-メチルナフタレン-1-オールは、科学研究でさまざまな用途があります。
作用機序
3-メトキシ-2-メチルナフタレン-1-オールの作用機序には、特定の分子標的および経路との相互作用が含まれます。化合物は、リガンドとして作用し、受容体や酵素に結合してその活性を調節することができます。 たとえば、その誘導体は、疾患経路に関与する特定の酵素を阻害し、治療効果をもたらす可能性があります . 正確な分子標的と経路は、特定の誘導体とその意図する用途によって異なります。
類似化合物:
- 2-メトキシ-1-ナフトール
- 3-メトキシ-1-ナフトール
- 2-メチル-1-ナフトール
比較: 3-メトキシ-2-メチルナフタレン-1-オールは、ナフタレン環におけるメトキシ基とメチル基の特定の位置により、ユニークです。この構造配置は、異なる化学的および物理的特性を与え、類似化合物では満たせない特定の用途に適しています。 たとえば、3位にあるメトキシ基の存在は、化合物の反応性と生物学的標的との相互作用に影響を与え、他のナフトール誘導体とは異なるものになります .
類似化合物との比較
- 2-Methoxy-1-naphthol
- 3-Methoxy-1-naphthol
- 2-Methyl-1-naphthol
Comparison: 3-Methoxy-2-methylnaphthalen-1-ol is unique due to the specific positioning of the methoxy and methyl groups on the naphthalene ring. This structural arrangement imparts distinct chemical and physical properties, making it suitable for specific applications that similar compounds may not fulfill. For example, the presence of the methoxy group at the third position can influence the compound’s reactivity and interaction with biological targets, differentiating it from other naphthol derivatives .
特性
分子式 |
C12H12O2 |
|---|---|
分子量 |
188.22 g/mol |
IUPAC名 |
3-methoxy-2-methylnaphthalen-1-ol |
InChI |
InChI=1S/C12H12O2/c1-8-11(14-2)7-9-5-3-4-6-10(9)12(8)13/h3-7,13H,1-2H3 |
InChIキー |
LIYRASDYTSNPNO-UHFFFAOYSA-N |
正規SMILES |
CC1=C(C2=CC=CC=C2C=C1OC)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


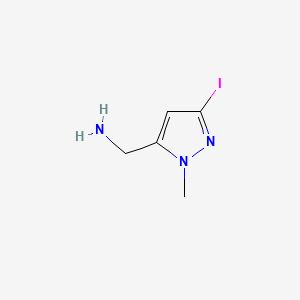

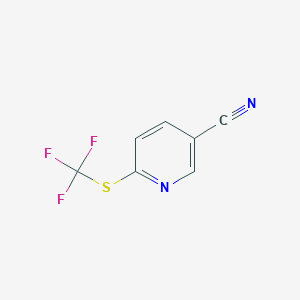

![1-benzyl-4-oxo-1H,4H,5H-pyrrolo[3,2-c]pyridine-6-carboxamide](/img/structure/B11757183.png)
![[(2-Fluoro-3-methoxyphenyl)methyl]boronic acid](/img/structure/B11757187.png)
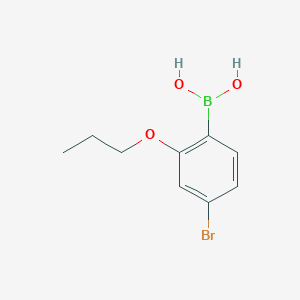
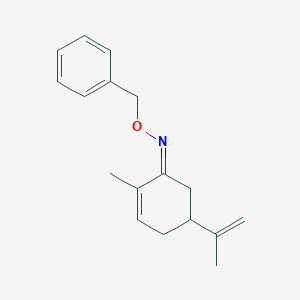
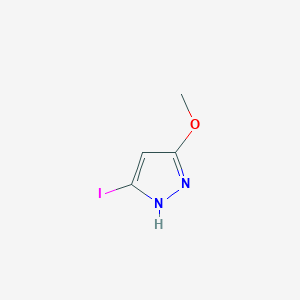
![[(2-Chloro-benzyl)-methyl-amino]-acetic acid](/img/structure/B11757215.png)
![rel-tert-Butyl (4aR,8aR)-octahydro-4H-pyrido[4,3-b][1,4]oxazine-4-carboxylate](/img/structure/B11757218.png)
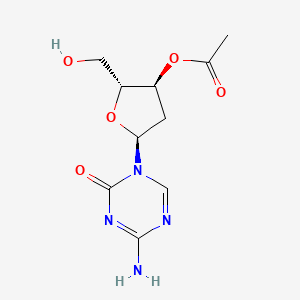
![6-fluoro-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B11757224.png)
